![molecular formula C16H12N6OS B2741322 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1394810-23-1](/img/structure/B2741322.png)
2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known to exhibit versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” are complex and involve multiple steps .科学的研究の応用
Antifungal Properties
Triazole derivatives have been extensively studied for their antifungal activity. The presence of the triazole nucleus in compounds like 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide contributes to their ability to inhibit fungal growth. Researchers have explored their efficacy against various fungal pathogens, including Candida species and Aspergillus strains .
Anticancer Potential
Triazoles exhibit diverse biological activities, including anticancer effects. The compound’s unique structure may interfere with cancer cell proliferation, making it a potential candidate for targeted therapies. Investigating its impact on specific cancer cell lines and understanding its mechanism of action could provide valuable insights .
Antioxidant Activity
The presence of the triazole moiety often correlates with antioxidant properties. Researchers have explored the radical-scavenging abilities of triazole derivatives, which could be relevant for combating oxidative stress-related diseases. Further studies are needed to assess the antioxidant potential of this specific compound .
Antiviral Applications
Triazole-containing compounds have demonstrated antiviral activity against various viruses. Investigating the interaction of 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide with viral enzymes or receptors could reveal its antiviral potential. Researchers may explore its efficacy against specific viruses, such as influenza or herpesviruses .
Anti-Inflammatory Effects
Triazoles have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, compounds like 2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide could potentially mitigate inflammatory responses. Understanding its impact on cytokines, prostaglandins, and immune cells is crucial .
Analgesic Activity
Although less explored, some triazole derivatives exhibit analgesic effects. Investigating the compound’s influence on pain pathways, neurotransmitters, and receptors could shed light on its potential as an analgesic agent .
Safety and Hazards
作用機序
Mode of Action
The presence of the 1,2,4-triazole moiety suggests potential interactions with biological targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
The presence of the 1,2,4-triazole and thiazole moieties suggest potential involvement in various biochemical reactions .
Result of Action
The compound’s structure suggests potential for various biological effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability and interactions with its targets .
特性
IUPAC Name |
2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-11-6-12(2-3-14(11)22-10-18-9-20-22)7-13(8-17)15(23)21-16-19-4-5-24-16/h2-7,9-10H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAKTJVJJFDKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=CS2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

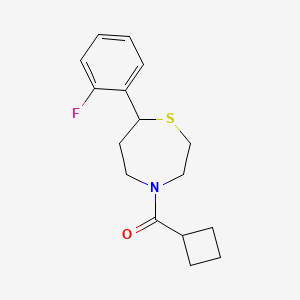
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

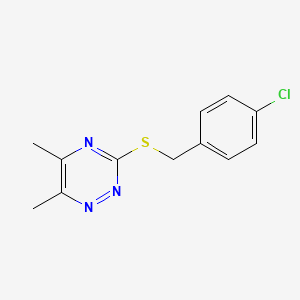
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)
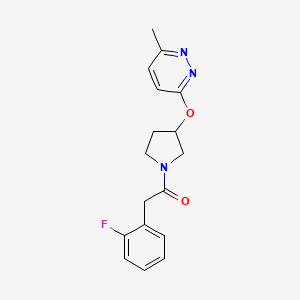
![5-[(4-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)
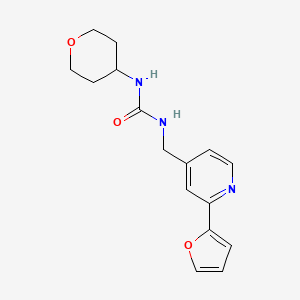
![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
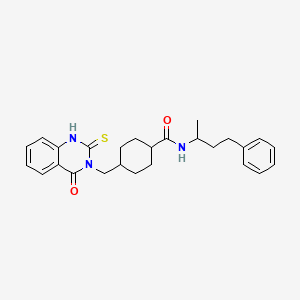

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)
![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)